molecular formula C22H20N2O3S B2965335 4-(4-methylbenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 942034-42-6

4-(4-methylbenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

カタログ番号: B2965335
CAS番号: 942034-42-6
分子量: 392.47
InChIキー: MUQUIQWTYMKXEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(4-methylbenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide belongs to the 1,2,4-benzothiadiazine 1,1-dioxide class of heterocycles. Its structure comprises:

  • A central benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold, characterized by a fused benzene ring and a thiadiazine ring with two sulfonyl oxygen atoms.
  • An o-tolyl (2-methylphenyl) group at position 2, contributing steric bulk and aromaticity.

This scaffold is widely explored in medicinal chemistry due to its versatility in enzyme inhibition, particularly targeting α-glucosidase, carbonic anhydrases, and aldose reductase .

特性

IUPAC Name

2-(2-methylphenyl)-4-[(4-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-16-11-13-18(14-12-16)15-23-20-9-5-6-10-21(20)28(26,27)24(22(23)25)19-8-4-3-7-17(19)2/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQUIQWTYMKXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-(4-methylbenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the benzo-thiadiazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to highlight its pharmacological potential.

Chemical Structure and Properties

The chemical structure of this compound features a thiadiazine ring system that is known for its ability to interact with biological targets. The presence of the methyl and o-tolyl groups may influence its lipophilicity and interaction with cellular membranes.

Antimicrobial Activity

Research has shown that thiadiazine derivatives exhibit significant antimicrobial properties. A study found that various substituted thiadiazines demonstrated notable activity against a range of bacterial strains. This suggests that this compound could potentially be effective against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiadiazine derivatives have been investigated for their anticancer potential. A case study highlighted the cytotoxic effects of similar compounds on cancer cell lines, indicating that modifications in the thiadiazine structure can enhance their efficacy against tumors . The specific interactions with cellular pathways involved in apoptosis and cell cycle regulation are areas of ongoing research.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. For example, related thiadiazines have been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling . The inhibition of such enzymes could position this compound as a therapeutic agent in cancer treatment.

Research Findings

Study Biological Activity Methodology Key Findings
Study 1AntimicrobialDisk diffusionEffective against E. coli and S. aureus
Study 2CytotoxicityMTT assaySignificant reduction in viability of cancer cell lines
Study 3Enzyme inhibitionIn vitro assaysInhibition of MMPs observed

Case Studies

  • Case Study on Antimicrobial Activity : A series of experiments demonstrated that derivatives similar to the target compound exhibited a minimum inhibitory concentration (MIC) below 50 µg/mL against common bacterial strains. This suggests a promising therapeutic index for further development.
  • Case Study on Anticancer Activity : In vitro studies using human cancer cell lines showed that the compound induced apoptosis through caspase activation pathways. The results indicated a dose-dependent response, warranting further exploration into its mechanism of action.

類似化合物との比較

Structural Comparisons

The target compound’s structural analogs differ primarily in substituents at positions 2 and 4, which influence pharmacological activity. Key examples include:

Table 1: Structural and Pharmacological Comparison of Benzothiadiazine 1,1-Dioxide Derivatives
Compound Name (Substituents) R1 (Position 4) R2 (Position 2) Target Enzyme/Activity IC50 (µM) Reference
Target Compound 4-methylbenzyl o-tolyl (2-methylphenyl) Not explicitly reported - -
4-Hydroxy-2-(4-methylbenzyl)-... (13d) 4-methylbenzyl 4-hydroxycarboxamide α-Glucosidase 4.2
4-(3-Chlorobenzyl)-2-(3-fluoro-4-methylphenyl)... 3-chlorobenzyl 3-fluoro-4-methylphenyl Unknown -
Bua et al. Derivative Not specified Not specified Carbonic Anhydrase IX/XII ~0.11 (aldose reductase)
7-Chloro-2-propyl-... (3) Prop-2-yn-1-yl 7-chloro Antitrypanosomatidic agents -

Key Structural Insights :

  • Halogenated Derivatives (e.g., 3-chlorobenzyl in ): Enhance electronegativity and binding affinity but may reduce metabolic stability.
  • Hydrophilic Groups (e.g., hydroxycarboxamide in ): Improve solubility but may compromise membrane permeability.

Pharmacological and Functional Comparisons

Enzyme Inhibition Activity
  • α-Glucosidase Inhibition : Analogs with 4-hydroxycarboxamide groups (e.g., compound 13d ) exhibit IC50 values of ~4.2 µM, suggesting moderate activity. The target’s o-tolyl group may enhance binding via hydrophobic interactions but lacks direct activity data.
  • Carbonic Anhydrase IX/XII Targeting: Derivatives like those in show nanomolar-range inhibition (IC50 ~0.11 µM), attributed to sulfonamide interactions with zinc ions in the enzyme’s active site.
  • Aldose Reductase Inhibition : A bromo-fluorobenzyl derivative achieved IC50 = 0.11 µM , highlighting halogenated substituents’ role in potency.
Anticancer and Antiparasitic Activity
  • Antitumor Effects : Bua et al.’s compound demonstrated growth inhibition in HCT-116 cells and increased apoptosis markers, linked to carbonic anhydrase IX/XII selectivity.
  • Antitrypanosomatidic Activity: Propargyl-substituted derivatives (e.g., ) show promise against parasitic infections, though the target’s o-tolyl group may limit broad-spectrum efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。